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Chemical Identity and Structural Characteristics

2-Acetylbenzaldehyde (CAS Registry Number: 24257-93-0) is an organic compound with the molecular

formula C₉H₈O₂ and a molecular weight of 148.16 g/mol. This aromatic compound belongs to the class of

benzaldehyde derivatives, featuring dual carbonyl functional groups—an aldehyde and a ketone—positioned

ortho to each other on the benzene ring. The specific ortho substitution pattern creates unique steric and

electronic effects that significantly influence its reactivity and physical properties compared to meta or para

isomers. [1] [2]

The compound is systematically named as 2-acetylbenzaldehyde according to IUPAC nomenclature and is

also known by several synonyms including ortho-acetylbenzaldehyde and 2-formylacetophenone. Its

structure contains a benzaldehyde backbone with an acetyl group (C(=O)CH₃) positioned at the ortho (2-

position) relative to the aldehyde group (CHO). This arrangement creates significant steric interactions

between the two functional groups, affecting molecular conformation and reactivity. The benzene ring

carbons are sp² hybridized, forming a planar aromatic system with bond angles of approximately 120

degrees, while the carbonyl carbons also exhibit trigonal planar geometry. [1] [2]
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Table: Database Identifiers for 2-Acetylbenzaldehyde

Database Identifier Reference Code

CAS Registry 24257-93-0 CAS Number

PubChem 152671 CID

ChemSpider 134562 ID

ChEMBL CHEMBL394412 ChEMBL ID

DSSTox DTXSID00178955 DTXSID

MDL MFCD05865162 MDL Number

The International Chemical Identifier (InChI) for 2-acetylbenzaldehyde is: InChI=1S/C9H8O2/c1-7(11)9-

5-3-2-4-8(9)6-10/h2-6H,1H3 The corresponding InChI Key is: VDEAMZDXUCYOQJ-UHFFFAOYSA-N

The Simplified Molecular Input Line Entry System (SMILES) notation can be represented as:

O=CC1=CC=CC=C1C(C)=O or the canonical form CC(=O)C1=CC=CC=C1C=O [2]

Physical and Chemical Properties

2-Acetylbenzaldehyde exhibits distinct physical characteristics that make it recognizable in laboratory

settings and important for practical applications. The compound typically presents as a crystalline solid with

a white to off-white color profile. It has a relatively sharp melting point range of 39-43°C (lit.), making it

solid at room temperature but easily liquefied with mild heating. The predicted boiling point is

approximately 268.8±23.0°C, reflecting its moderate volatility under standard atmospheric conditions. [1]

The compound's density is estimated at 1.117±0.06 g/cm³, which is typical for aromatic carbonyl

compounds. It has a flash point exceeding 230°F (>110°C), indicating moderate flammability concerns

typical of organic compounds. For proper storage, 2-acetylbenzaldehyde should be kept at 2-8°C under

nitrogen atmosphere to prevent degradation or oxidation reactions. The compound is assigned WGK

Germany 3, indicating it is highly water-polluting, and its Harmonized System (HS) code is 2914409000 for

international trade purposes. [1]
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Table: Physical and Chemical Properties of 2-Acetylbenzaldehyde

Property Value Conditions/Notes

Melting Point 39-43°C Literature value

Boiling Point 268.8±23.0°C Predicted

Density 1.117±0.06 g/cm³ Predicted

Flash Point >230°F

Physical Form Crystalline solid White/off-white color

Storage Conditions 2-8°C Under nitrogen

Molecular Weight 148.16 g/mol

WGK Germany 3 Highly water-polluting

Synthesis and Reactivity

Synthetic Methodologies

The synthesis of 2-acetylbenzaldehyde can be achieved through several routes, with one efficient method

utilizing 2-ethynylbenzaldehyde as a starting material. The general procedure involves:

Catalyst System: AgBArF (97.1 mg, 0.1 mmol) serves as the catalyst in this transformation. The

reaction begins by accurately weighing the catalyst and placing it in a long-necked glass reactor,

followed by the addition of 2-ethynylbenzaldehyde (1 mmol). [1]

Reaction Conditions: To this mixture, 10 μL of ethyl acetate (EtOAc) is added as a solvent, followed

by stirring for 5 minutes. Subsequently, n-dodecane (1 mmol) is introduced as an internal standard,

along with 3 mL of deionized water. The reaction vessel is placed in an oil bath maintained at 80°C

with continuous stirring, and the reaction proceeds for 12 to 24 hours. [1]
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Workup and Purification: Upon completion, the reaction mixture is cooled and extracted with 3 mL

of ethyl acetate with stirring for 5 minutes. The organic phase is separated and passed through a short

silica gel column to remove potential impurities. The crude product is then purified by silica gel

column chromatography using a hexane/ethyl acetate solvent mixture as eluent. Structural

characterization is confirmed by 1H NMR and ESI-MS analysis, validating the identity and purity of

the final product. [1]

Chemical Reactivity and Transformation Pathways

2-Acetylbenzaldehyde displays versatile reactivity patterns attributable to its dual carbonyl functionality.

The presence of both aldehyde and ketone groups in ortho positioning enables participation in various

condensation reactions:

Aldol Condensation: The compound can undergo aldol condensation reactions where two carbonyl

compounds combine to form β-hydroxycarbonyl compounds, serving as intermediates for more

complex molecular architectures. [2]

Claisen Condensation: Similar to aldol condensation but under different reaction conditions, this

transformation enables the formation of β-ketoesters, valuable building blocks in organic synthesis. [2]

Knoevenagel Condensation: This reaction condenses an aldehyde or ketone with a reactive

methylene compound to form α,β-unsaturated carbonyl compounds, extending the conjugation system

and creating valuable intermediates for pharmaceuticals and dyes. [2]

The ortho-substitution pattern creates unique electronic and steric effects that can influence reaction

pathways and regioselectivity. The proximity of the two functional groups may facilitate certain

intramolecular reactions or create steric hindrance that directs incoming reagents to specific positions on the

aromatic ring. [2]
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Synthesis workflow for 2-Acetylbenzaldehyde from 2-ethynylbenzaldehyde using silver catalysis.

Biological Activity and Pharmacological Potential

Enzyme Interactions and Biological Pathways

2-Acetylbenzaldehyde exhibits notable biological activities through interactions with various enzyme

systems and biological macromolecules. Studies have demonstrated that the compound interacts with several

biological systems, particularly affecting cytochrome P450 enzymes which are crucial for drug metabolism

in humans. The compound has been shown to inhibit certain cytochrome P450 enzymes, suggesting potential

implications for drug-drug interactions when combined with therapeutic agents metabolized by these

pathways. Additionally, its ability to bind with proteins indicates possible applications in pharmacology and

toxicology research, where protein-ligand interactions are fundamental to understanding drug behavior. [2]

While specific mechanistic studies on 2-acetylbenzaldehyde are limited in the available literature, related

aromatic aldehydes like benzaldehyde have demonstrated antibiotic modulation effects against

Staphylococcus aureus strains. In association studies with antibiotics, benzaldehyde showed potential to

reduce the minimum inhibitory concentration (MIC) of certain fluoroquinolone antibiotics, although it did

not appear to interfere directly with efflux pump functioning. This suggests that aromatic aldehydes may

employ alternative mechanisms for antibiotic potentiation, possibly through membrane permeabilization or

interference with bacterial signaling pathways. [3]

Toxicity Profile

The toxicity profile of 2-acetylbenzaldehyde requires careful consideration for research and potential

applications. While specific toxicological data for 2-acetylbenzaldehyde is limited in the search results,

related compounds in the benzaldehyde family have demonstrated toxic effects in model organisms. Studies

with Drosophila melanogaster (fruit fly) have shown that benzaldehyde exhibits toxicity through fumigation,

causing lethality and damage to the locomotor system. These findings highlight the importance of proper

safety protocols when handling these compounds in laboratory settings. [3]
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The WGK Germany classification of 3 indicates that 2-acetylbenzaldehyde is highly water-polluting,

necessitating environmental precautions during disposal. Researchers should implement appropriate

containment measures and personal protective equipment when working with this compound, particularly

given its potential protein-binding capabilities and enzyme inhibition effects that might extend to mammalian

systems. [1]

Computational and Structural Analysis

Molecular Geometry and Conformational Analysis

The molecular geometry of 2-acetylbenzaldehyde is characterized by the sp² hybridization of the benzene

ring carbons, creating a planar hexagonal structure with internal bond angles of 120 degrees, typical of

aromatic compounds. The aldehyde and acetyl substituents introduce additional geometric considerations

due to their carbonyl groups, each exhibiting trigonal planar geometry with bond angles approaching 120

degrees. The aldehyde hydrogen and the acetyl methyl group extend from the benzene ring plane, creating a

three-dimensional molecular structure with specific steric requirements. [2]

Conformational analysis reveals that the ortho positioning of the two functional groups creates significant

steric interactions that influence molecular flexibility. The proximity of the acetyl group to the aldehyde

function causes the acetyl group to experience some degree of twisting out of the benzene ring plane due to

steric interactions, particularly affecting resonance stabilization. This conformational constraint has

implications for the compound's reactivity, as it may influence approach angles for incoming reagents or

intramolecular interactions between the two functional groups. [2]

Electronic Properties and Spectroscopy

The electronic structure of 2-acetylbenzaldehyde features a conjugated system where the benzene ring's π-

electrons interact with the carbonyl groups of both the aldehyde and acetyl functions. However, the ortho

substitution creates electronic effects distinct from meta or para isomers. The dual carbonyl system creates

significant electron-withdrawing effects that influence the overall reactivity and chemical behavior of the
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molecule, potentially affecting its susceptibility to nucleophilic attack or electrophilic aromatic substitution.

[2]

While specific spectroscopic data are limited in the search results, the compound's structure suggests

characteristic IR absorption bands for aldehyde C-H stretch (~2700 cm⁻¹), carbonyl stretches (~1700

cm⁻¹), and aromatic C=C stretches (~1600 cm⁻¹). In NMR spectroscopy, the aldehyde proton would

typically appear downfield (δ ~10 ppm), with the acetyl methyl group resonating at δ ~2.5 ppm, though the

proximity of the two groups might cause anomalous shifts due to through-space interactions. The ortho-

disubstituted benzene ring would be expected to show a characteristic splitting pattern in the aromatic region.

[2]
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Biological activity relationships of 2-Acetylbenzaldehyde and related compounds.

Applications and Research Utility
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Organic Synthesis and Chemical Applications

2-Acetylbenzaldehyde serves as a versatile building block in organic synthesis due to its dual

functionalization and ortho-substitution pattern. The compound's reactive carbonyl groups enable

participation in various condensation reactions, making it valuable for constructing complex molecular

architectures:

Pharmaceutical Intermediates: The compound serves as a key intermediate in synthesizing various

pharmacologically active molecules, leveraging its ability to form carbon-carbon bonds through

controlled reactions at either carbonyl center. [2]

Coordination Chemistry: 2-Acetylbenzaldehyde can function as a ligand in coordination complexes

with metal ions. These complexes are studied for their catalytic properties, magnetic behavior, and

structural characteristics, with potential applications in materials science and catalytic processes. [2]

Heterocyclic Synthesis: The proximity of the two functional groups enables efficient formation of

various heterocyclic systems, including fused ring structures, through intramolecular cyclization

reactions or condensation with bifunctional reagents. [2]

Industrial and Specialty Applications

Beyond basic research, 2-Acetylbenzaldehyde finds utility in several applied fields:

Flavor and Fragrance Industry: The compound's aromatic character and potential sweet aroma make

it a candidate for use in perfumes and flavorings, though specific olfactory properties would require

further characterization. [2]

Agrochemical Synthesis: As an intermediate in the production of crop protection agents and specialty

chemicals, the compound's reactivity enables incorporation into various molecular frameworks with

biological activity. [2]

Materials Chemistry: The extended conjugation possible through reactions at both carbonyl positions

makes 2-acetylbenzaldehyde a potential precursor for organic electronic materials, dyes, and

photoactive compounds. [2]
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Table: Comparison of 2-Acetylbenzaldehyde with Structurally Related Compounds

Compound Name
Molecular
Formula

Structural
Similarity

Key Distinctive Features

2-Acetylbenzaldehyde C₉H₈O₂ 1.00 Reference compound with ortho
substitution

Acetophenone C₈H₈O 0.86 Lacks the aldehyde functional
group

Benzaldehyde C₇H₆O 0.84 Simpler structure; no acetyl
group

4-Acetylbenzaldehyde C₉H₈O₂ 0.90 Acetyl group at para position

1-(3,5-Dimethylphenyl)

ethanone

C₁₁H₁₂O 0.96 Contains additional methyl

groups

Conclusion and Future Perspectives

2-Acetylbenzaldehyde represents a chemically versatile compound with unique structural features arising

from its ortho-disubstituted pattern of aldehyde and acetyl groups on a benzene ring. Its well-characterized

physical properties, synthetic utility, and potential biological activities make it valuable for various research

applications, particularly in organic synthesis and medicinal chemistry. The compound's ability to participate

in diverse condensation reactions and coordinate with metal ions extends its utility across multiple chemical

domains. [1] [2]

Need Custom Synthesis?
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To cite this document: Smolecule. [Comprehensive Technical Guide to 2-Acetylbenzaldehyde:

Properties, Synthesis, and Applications]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b567194#what-is-2-acetylbenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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